

Synonyms and alternative names for C.I. Acid Yellow 172

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Compound of Interest

Compound Name: C.I. Acid yellow 172

Cat. No.: B098299

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An In-depth Technical Guide to C.I. Acid Yellow 172

This technical guide provides a comprehensive overview of **C.I. Acid Yellow 172**, a significant compound in the realm of industrial dyes. The information is tailored for researchers, scientists, and professionals in drug development who may require a thorough understanding of its chemical identity, properties, and relevant experimental procedures.

Chemical Identity: Synonyms and Alternative Names

C.I. Acid Yellow 172 is known by a variety of names in scientific literature and commercial contexts. Accurate identification is paramount for precise research and application.

| Identifier Type | Value |
|------------------------|---|
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| CAS Number | 15792-51-5[1] |
| Synonyms & Trade Names | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL, Albion Acid Yellow 3GX, Bestb Acid Yellow 3GL, Dyacid Yellow 3GX, Propolan Yellow 3GX, Sandolan Yellow E-GPL, Vicoacid Yellow 172[1] [2] |
| IUPAC Name | sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

Physicochemical Properties

A summary of the key physicochemical properties of **C.I. Acid Yellow 172** is presented below.

| Property | Value |
|---------------------|--|
| Molecular Formula | C ₂₂ H ₁₆ Cl ₂ N ₅ NaO ₆ S ₂ [1] |
| Molecular Weight | 604.42 g/mol [1] |
| Molecular Structure | Single azo class[1] |
| Appearance | Yellow powder |
| Solubility | Soluble in water |

Manufacturing and Applications

Manufacturing Methods: **C.I. Acid Yellow 172** is synthesized through the diazo coupling of 3-Aminobenzenesulfonamide with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Industrial Applications: This dye is primarily utilized in the textile industry for the dyeing of wool, silk, and polyamide fibers.^[1] It is also employed in the direct printing of wool and silk fabrics, exhibiting good levelness and discharge properties.^[1]

Experimental Protocols

Detailed experimental protocols for **C.I. Acid Yellow 172** are not readily available in the public domain. However, based on studies of similar acid dyes, particularly the research on the adsorption of acid dyes onto organobentonite, the following methodologies can be adapted for research involving this compound. The protocols outlined below are based on the work of Baskaralingam et al. (2006) and other similar studies on dye adsorption.

Preparation of Organobentonite Adsorbent

This protocol describes the modification of bentonite clay with a cationic surfactant to enhance its adsorption capacity for anionic dyes like **C.I. Acid Yellow 172**.

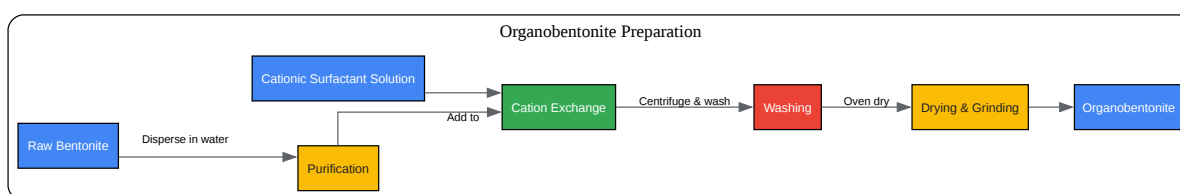
Materials:

- Bentonite clay
- Cationic surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)
- Distilled water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Beakers, magnetic stirrer, centrifuge, oven

Procedure:

- **Purification of Bentonite:** Disperse raw bentonite in distilled water to form a slurry. Allow the suspension to settle for 24 hours to remove heavier impurities. Decant the supernatant containing the finer bentonite particles.
- **Cation Exchange:** Prepare a solution of the cationic surfactant in distilled water. Add the purified bentonite slurry to the surfactant solution and stir vigorously for 24 hours at room temperature to facilitate the exchange of cations.

- **Washing and Drying:** Separate the modified bentonite from the solution by centrifugation. Wash the collected solid repeatedly with distilled water until no bromide ions are detected in the washing solution (tested with AgNO_3).
- **Drying and Grinding:** Dry the washed organobentonite in an oven at 105°C for 24 hours. Grind the dried product to a fine powder and store it in a desiccator for further use.



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Preparation of Organobentonite Adsorbent.

Batch Adsorption Experiments

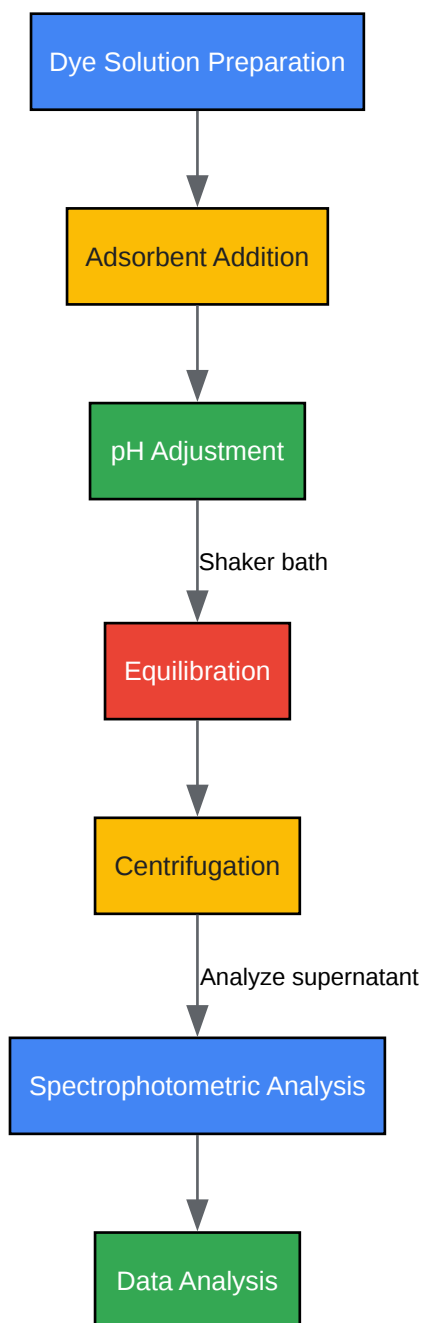
This protocol outlines a general procedure to study the adsorption of **C.I. Acid Yellow 172** from an aqueous solution onto the prepared organobentonite.

Materials:

- **C.I. Acid Yellow 172** stock solution
- Prepared organobentonite
- pH meter, spectrophotometer
- Shaker bath
- Erlenmeyer flasks

Procedure:

- **Preparation of Dye Solutions:** Prepare a stock solution of **C.I. Acid Yellow 172** of a known concentration. Prepare a series of dilutions from the stock solution to the desired experimental concentrations.
- **Adsorption Test:** For each experiment, add a known mass of organobentonite to a fixed volume of the dye solution in an Erlenmeyer flask.
- **pH Adjustment:** Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
- **Equilibration:** Place the flasks in a temperature-controlled shaker bath and agitate at a constant speed for a predetermined time to reach equilibrium.
- **Analysis:** After equilibration, centrifuge the samples to separate the adsorbent. Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for **C.I. Acid Yellow 172**.
- **Data Analysis:** Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) using the following equation: $q_e = (C_0 - C_e) * V / m$ where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).



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Batch Adsorption Experimental Workflow.

Spectroscopic Data

Specific, high-resolution spectroscopic data (UV-Vis, IR, NMR) for **C.I. Acid Yellow 172** are not widely available in public scientific databases. For research purposes, it is recommended to

perform spectroscopic analysis on a purified sample of the compound. However, based on its chemical structure, the following are the expected characteristic spectral features:

- **UV-Visible Spectroscopy:** As a yellow dye, **C.I. Acid Yellow 172** is expected to show a maximum absorbance (λ_{max}) in the visible region, likely between 400 and 450 nm. The exact λ_{max} would depend on the solvent and pH.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be complex but should exhibit characteristic peaks for the functional groups present in the molecule. These would include:
 - S=O stretching from the sulfonate and sulfonamide groups (around 1350 cm^{-1} and 1160 cm^{-1}).
 - N-H stretching from the sulfonamide group (around 3300 cm^{-1}).
 - C=O stretching from the pyrazolone ring (around 1650 cm^{-1}).
 - N=N stretching from the azo group (around 1450 cm^{-1}).
 - Aromatic C-H and C=C stretching from the benzene and pyrazole rings.
 - C-Cl stretching (around $700\text{-}800\text{ cm}^{-1}$).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum would show multiple signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the benzene rings. A signal for the methyl group on the pyrazolone ring would appear in the aliphatic region (around 2-3 ppm). The N-H proton of the sulfonamide would likely be a broad signal.
 - ^{13}C NMR: The spectrum would display a large number of signals corresponding to the 22 carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.

Signaling Pathways

As **C.I. Acid Yellow 172** is a synthetic dye primarily used in the textile industry, there is no information available in the scientific literature to suggest its involvement in any biological

signaling pathways. Its primary area of research is in materials science and environmental remediation.

Disclaimer: The experimental protocols provided are generalized and adapted from literature on similar compounds. Researchers should conduct their own optimization and validation for their specific experimental setup and research goals. The spectroscopic information is predictive and should be confirmed with experimental data.

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References

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